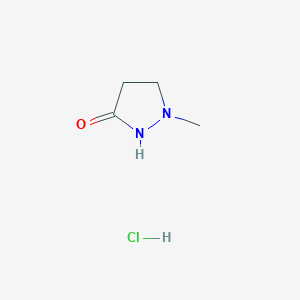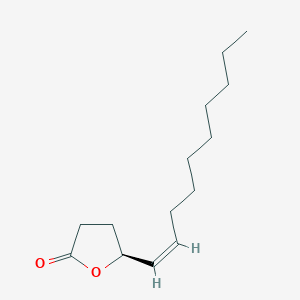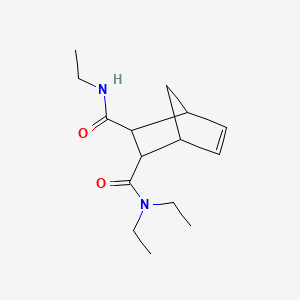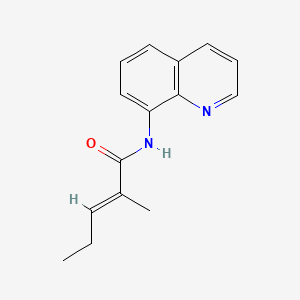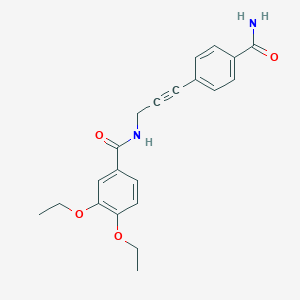
Cycloheptanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanecarbohydrazide is an organic compound characterized by a seven-membered carbon ring with a carbohydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptanecarbohydrazide can be synthesized through the reaction of cycloheptanone with hydrazine hydrate. The reaction typically involves heating cycloheptanone with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted hydrazides and derivatives.
Aplicaciones Científicas De Investigación
Cycloheptanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cycloheptanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.
Comparación Con Compuestos Similares
Cycloheptanecarbohydrazide can be compared with other similar compounds such as:
Cyclohexanecarbohydrazide: Similar structure but with a six-membered ring.
Cyclooctanecarbohydrazide: Similar structure but with an eight-membered ring.
Carbohydrazide: Lacks the cycloalkane ring structure.
Uniqueness: this compound’s seven-membered ring structure imparts unique chemical properties, such as ring strain and reactivity, which differentiate it from its six- and eight-membered counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
25774-75-8 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
cycloheptanecarbohydrazide |
InChI |
InChI=1S/C8H16N2O/c9-10-8(11)7-5-3-1-2-4-6-7/h7H,1-6,9H2,(H,10,11) |
Clave InChI |
LNRQJEWOVBWRJG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


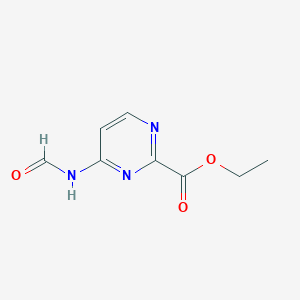
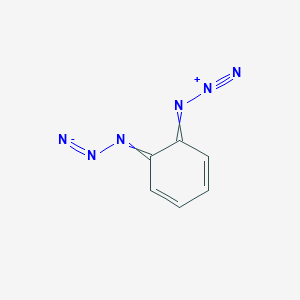
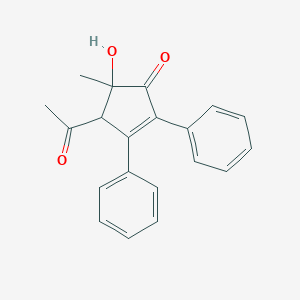

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

